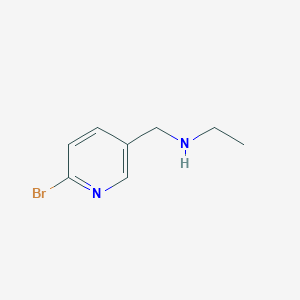

N-((6-Bromopyridin-3-yl)methyl)ethanamine

Description

Context of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a significant position in medicinal and chemical research. researchgate.netajrconline.orgjchemrev.com As a structural analog of benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine exhibits a unique conjugated six π-electron system. globalresearchonline.net This structural feature, combined with its polar and ionizable nature, often enhances the pharmacokinetic properties of molecules, making pyridine a sought-after scaffold in drug discovery. ajrconline.org The versatility of the pyridine ring allows for a wide range of chemical modifications, leading to the development of numerous therapeutic agents and agrochemicals. researchgate.netnih.gov In contemporary research, pyridine derivatives are extensively investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other applications. jchemrev.comglobalresearchonline.net

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. acs.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions. acs.orgchemrxiv.org This strategic placement of a halogen allows chemists to construct complex molecular architectures with high precision. However, the direct and selective halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. youtube.com Consequently, the development of efficient methods for the synthesis of halogenated pyridines remains an active area of research. acs.orgchemrxiv.org

Overview of N-((6-Bromopyridin-3-yl)methyl)ethanamine as a Key Intermediate

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an ethylaminomethyl group at the 3-position. The bromine atom acts as a key functional group for introducing further molecular diversity, while the ethylamine (B1201723) side chain can participate in various chemical transformations and may contribute to the biological activity of the final products. This compound is recognized as an important building block in the development of new pharmaceutical agents, including those with potential antiviral and other therapeutic applications. anjalilabs.co.in

Research Objectives and Scope of Academic Investigation

The primary objective of this article is to provide a focused scientific overview of the chemical compound this compound. The scope of this investigation is strictly limited to its chemical properties, synthesis, and its role as an intermediate in organic synthesis. This analysis will not extend to dosage, administration, or safety profiles. The subsequent sections will detail the known chemical and physical properties of the compound and explore common synthetic routes for its preparation.

Structure

3D Structure

Properties

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLXSKZTPUZOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625700 | |

| Record name | N-[(6-Bromopyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-05-8 | |

| Record name | 6-Bromo-N-ethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120740-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(6-Bromopyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

N-((6-Bromopyridin-3-yl)methyl)ethanamine is an organic compound with the chemical formula C₈H₁₁BrN₂. The table below summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | N/A |

| CAS Number | 1192773-23-4 | N/A |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 290.1 °C at 760 mmHg | sigmaaldrich.com |

| InChI Key | OAXOGPDQYIWCST-UHFFFAOYSA-N | cymitquimica.com |

Chemical Reactivity and Derivatization of N 6 Bromopyridin 3 Yl Methyl Ethanamine

Transformations Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the 6-position of the pyridine ring is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at this position.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. The bromine atom of N-((6-Bromopyridin-3-yl)methyl)ethanamine can readily participate in these reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. For this compound, this reaction can be used to introduce a variety of aryl or heteroaryl substituents at the 6-position of the pyridine ring. While specific examples for this exact compound are not prevalent in the literature, the Suzuki coupling of similar 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives has been reported, demonstrating the feasibility of this transformation. znaturforsch.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄. znaturforsch.com

| Catalyst | Base | Solvent | Reactant | Product | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Arylboronic acid | 6-Aryl-N-((pyridin-3-yl)methyl)ethanamine derivative | Moderate to Good | znaturforsch.com |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. google.com This reaction can be applied to this compound to introduce alkynyl groups. The reaction is typically performed under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. google.comresearchgate.net

| Catalyst | Co-catalyst | Base | Solvent | Reactant | Product | Yield | Reference |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | Terminal alkyne | 6-Alkynyl-N-((pyridin-3-yl)methyl)ethanamine derivative | Good to Excellent | researchgate.net |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and can be used to couple this compound with various organozinc reagents. The preparation of the required pyridylzinc halide can be achieved through transmetalation of a pyridyllithium species or by direct reaction of the bromopyridine with activated zinc. researchgate.netwikipedia.org The coupling reaction itself is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand. rsc.org

| Catalyst | Reactant | Product | Reference |

| Pd(0) complex with phosphine ligand | Organozinc reagent | 6-Substituted-N-((pyridin-3-yl)methyl)ethanamine derivative | researchgate.netrsc.org |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). youtube.comlibretexts.org Therefore, the bromine atom at the 6-position of this compound can be displaced by various nucleophiles. google.com This reaction is often slower than with more activated systems and may require heating. google.comyoutube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen.

| Nucleophile | Product | Conditions | Reference |

| Amine | 6-Amino-N-((pyridin-3-yl)methyl)ethanamine derivative | Heating | google.comyoutube.com |

| Alkoxide | 6-Alkoxy-N-((pyridin-3-yl)methyl)ethanamine derivative | Heating | libretexts.org |

| Thiolate | 6-Thioether-N-((pyridin-3-yl)methyl)ethanamine derivative | Heating | libretexts.org |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.orggoogle.com For this compound, the bromine atom can undergo exchange with an organolithium reagent, such as n-butyllithium, or a Grignard reagent to form a pyridyllithium or pyridylmagnesium species, respectively. znaturforsch.comnih.gov This organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 6-position. Given the presence of the acidic N-H proton on the secondary amine, it is often necessary to use more than one equivalent of the organometallic reagent to first deprotonate the amine before the halogen-metal exchange occurs. nih.gov

| Reagent | Intermediate | Electrophile | Product | Reference |

| n-BuLi | Pyridyllithium | Aldehyde/Ketone | 6-(Hydroxyalkyl)-N-((pyridin-3-yl)methyl)ethanamine derivative | znaturforsch.comnih.gov |

| i-PrMgCl/n-BuLi | Pyridylmagnesium | DMF | 6-Formyl-N-((pyridin-3-yl)methyl)ethanamine derivative | nih.gov |

| n-BuLi | Pyridyllithium | CO₂ | 6-Carboxy-N-((pyridin-3-yl)methyl)ethanamine derivative | znaturforsch.com |

Reactions at the Secondary Amine Nitrogen

The secondary amine of this compound is a nucleophilic center and can readily undergo a variety of reactions, including alkylation, acylation, and condensation with isocyanates, isothiocyanates, and sulfonyl chlorides to form ureas, thioureas, and sulfonamides, respectively.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can be alkylated using alkyl halides. However, the reaction of amines with alkyl halides can sometimes lead to a mixture of products due to over-alkylation, potentially forming the tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation.

Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides is a common and efficient method to form amides. vedantu.comyoutube.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. vedantu.com For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.

| Reagent | Product | Base | Reference |

| Alkyl halide | N-Alkyl-N-((6-bromopyridin-3-yl)methyl)ethanamine | Base (e.g., K₂CO₃) | General knowledge |

| Acyl chloride | N-Acyl-N-((6-bromopyridin-3-yl)methyl)ethanamine | Pyridine or Triethylamine | vedantu.comyoutube.com |

| Acid anhydride | N-Acyl-N-((6-bromopyridin-3-yl)methyl)ethanamine | Pyridine or Triethylamine | researchgate.netvedantu.comyoutube.com |

Formation of Ureas, Thioureas, and Sulfonamides

Ureas: The reaction of this compound with an isocyanate provides a direct route to the corresponding N,N'-disubstituted urea (B33335) derivative. This reaction is generally high-yielding and proceeds under mild conditions, often without the need for a catalyst. vedantu.comgoogle.comasianpubs.orggoogle.com

| Reagent | Product | Conditions | Reference |

| Isocyanate (R-N=C=O) | 1-(6-Bromopyridin-3-yl)methyl-1-ethyl-3-substituted urea | Inert solvent, room temperature or heating | vedantu.com |

Thioureas: Similarly, thioureas can be synthesized by treating this compound with an isothiocyanate. This reaction is analogous to urea formation and is also typically efficient. organic-chemistry.orgnih.gov Another common method for thiourea (B124793) synthesis involves the condensation of the amine with carbon disulfide. nih.gov

| Reagent | Product | Conditions | Reference |

| Isothiocyanate (R-N=C=S) | 1-(6-Bromopyridin-3-yl)methyl-1-ethyl-3-substituted thiourea | Inert solvent | organic-chemistry.orgnih.gov |

| Carbon disulfide | Dithiocarbamate salt (intermediate) | Aqueous medium | nih.gov |

Sulfonamides: Sulfonamides are readily prepared by the reaction of the secondary amine with a sulfonyl chloride in the presence of a base. google.comgoogle.comgoogle.comnih.govnih.gov A variety of aryl and alkyl sulfonyl chlorides can be used to generate a diverse library of sulfonamide derivatives. The base, often pyridine or an aqueous solution of sodium carbonate, is required to neutralize the hydrochloric acid formed during the reaction. vedantu.comnih.gov

| Reagent | Product | Base | Reference |

| Sulfonyl chloride (R-SO₂Cl) | N-((6-Bromopyridin-3-yl)methyl)-N-ethylsulfonamide | Pyridine or Na₂CO₃ | google.comnih.gov |

N-Oxidation and N-Quaternization

The ethanamine moiety of this compound, being a secondary amine, is susceptible to both N-oxidation and N-quaternization reactions.

N-Oxidation: The oxidation of the secondary amine to a nitrone can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. This transformation would yield the corresponding N-oxide, a 1,3-dipole that can participate in cycloaddition reactions, providing a pathway to complex heterocyclic structures.

N-Quaternization: The nitrogen atom of the ethanamine group can readily undergo quaternization through reaction with alkyl halides. This reaction results in the formation of a quaternary ammonium salt, which can alter the solubility and biological activity of the molecule. The rate and success of the quaternization are influenced by the nature of the alkylating agent and the reaction conditions. For instance, reaction with methyl iodide would yield the corresponding trimethylammonium iodide salt. The quaternization of amines is a well-established reaction, and similar transformations have been reported for various amines under different conditions google.com.

Reactivity at the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a site for coordination with metal centers and for N-oxide formation.

N-Coordination with Metal Centers

The pyridine nitrogen of this compound can act as a ligand, coordinating with various transition metal ions to form metal complexes. This coordination behavior is analogous to that of other pyridyl-containing ligands, such as the well-studied tris(2-pyridylmethyl)amine (B178826) (TPA). TPA and its derivatives are known to form stable complexes with a range of metals, including copper, iron, and zinc. The resulting complexes often exhibit interesting catalytic and bioinorganic properties. Similarly, this compound could potentially form mono- or bidentate complexes, depending on the metal ion and the reaction conditions. The ethanamine nitrogen could also participate in chelation, leading to the formation of a stable five-membered ring with the metal center.

Pyridine N-Oxide Formation

The pyridine nitrogen can be oxidized to its corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This transformation modifies the electronic properties of the pyridine ring, making it more electron-deficient and altering its reactivity towards nucleophilic and electrophilic substitution. Pyridine N-oxides are valuable intermediates in organic synthesis. For example, a patent for the synthesis of N-oxides of pyridylmethylpiperazine derivatives describes the use of mCPBA in dichloromethane (B109758) for this purpose. A similar procedure could likely be applied to this compound to selectively oxidize the pyridine nitrogen.

Selective Functionalization of the Methylene (B1212753) Bridge

The methylene bridge connecting the pyridine ring and the ethanamine nitrogen is a potential site for functionalization, particularly through activation of the C-H bonds or by leveraging the benzylic-like reactivity.

Recent advancements in C-N bond activation offer a promising strategy for the functionalization of the methylene bridge. For instance, a nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids has been developed. nih.gov This method allows for the conversion of benzylic amines into diarylmethanes. nih.gov By first quaternizing the pyridine nitrogen of this compound to form a pyridinium salt, a similar nickel-catalyzed cross-coupling could potentially be employed to introduce an aryl group at the methylene position, leading to the formation of a diarylmethane-like structure. This would represent a powerful method for creating carbon-carbon bonds at this position.

Multi-Site Reactivity and Chemoselectivity Studies

This compound possesses multiple reactive sites: the secondary amine, the pyridine nitrogen, the C-Br bond, and the methylene bridge. The selective modification of one site over the others presents a significant challenge and is a key area for investigation.

The relative reactivity of the two nitrogen atoms is a central question in the chemoselectivity of this molecule. The secondary amine is generally more nucleophilic and basic than the pyridine nitrogen. Therefore, reactions with electrophiles such as alkyl halides are expected to occur preferentially at the ethanamine nitrogen. However, under specific conditions, such as using a sterically hindered base to deprotonate the N-H group followed by reaction with an electrophile, it might be possible to achieve selectivity for the pyridine nitrogen.

Furthermore, the bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The conditions for these reactions would need to be carefully optimized to avoid competing reactions at the nitrogen centers. For example, protection of the amine functionalities might be necessary before carrying out cross-coupling reactions at the C-Br bond.

A comprehensive study of the chemoselectivity would involve a systematic investigation of various reaction conditions (e.g., temperature, solvent, catalyst, and reagents) to favor the desired transformation at a specific site.

Role As a Synthetic Intermediate

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of reactive intermediates, primarily (6-bromopyridin-3-yl)methyl halides or 6-bromopyridine-3-carbaldehyde. These precursors provide the necessary electrophilic sites for the introduction of the ethylamine (B1201723) moiety.

Synthesis of (6-Bromopyridin-3-yl)methyl Halides

The preparation of (6-bromopyridin-3-yl)methyl halides, such as the chloride or bromide derivatives, typically commences from the corresponding alcohol, (6-bromopyridin-3-yl)methanol. This precursor can be synthesized from 6-bromonicotinic acid through reduction with reagents like lithium aluminum hydride.

Once (6-bromopyridin-3-yl)methanol is obtained, it can be converted to the corresponding halide. A common method for the synthesis of the chloride is the reaction of the alcohol with thionyl chloride (SOCl₂), often in a suitable solvent like dichloromethane (B109758), at temperatures ranging from 0 °C to room temperature. Similarly, the bromide can be prepared using reagents like phosphorus tribromide (PBr₃).

A representative reaction for the chlorination is as follows: A solution of (6-bromopyridin-3-yl)methanol in dichloromethane is treated with thionyl chloride at 0 °C, and the reaction is then allowed to proceed at room temperature for a couple of hours. ambeed.com

| Precursor | Reagent | Solvent | Temperature | Reaction Time |

| (6-Bromopyridin-3-yl)methanol | Thionyl chloride | Dichloromethane | 0 °C to 20 °C | 2 hours |

Preparation of 6-Bromopyridine-3-carbaldehyde or Related Ketones

An alternative and widely used precursor is 6-bromopyridine-3-carbaldehyde. This aldehyde can be synthesized through the oxidation of (6-bromopyridin-3-yl)methanol using a variety of oxidizing agents, including manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Another route to a related ketone precursor involves the Friedel-Crafts acylation of 2-bromopyridine. For instance, 6-bromo-3-acetylpyridine can be prepared and subsequently reduced to the corresponding ethanol derivative, which can then be further functionalized.

Amination Approaches for C-N Bond Formation

The critical step in the synthesis of this compound is the formation of the C-N bond between the pyridinylmethyl fragment and the ethylamine group. This can be accomplished through several effective amination strategies.

Direct Nucleophilic Displacement Reactions with Ethanamine

A straightforward approach involves the direct reaction of a (6-bromopyridin-3-yl)methyl halide with ethanamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion and forming the desired secondary amine.

This reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrohalic acid byproduct. The use of excess ethanamine can also serve this purpose and drive the reaction to completion. While this method is conceptually simple, it can sometimes be complicated by the formation of over-alkylation products, where the desired secondary amine reacts further with the starting halide to form a tertiary amine. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

| Substrate | Reagent | Solvent | Base | Potential Side Products |

| (6-Bromopyridin-3-yl)methyl halide | Ethanamine | e.g., THF, Acetonitrile | e.g., K₂CO₃, Et₃N or excess Ethanamine | Tertiary amine, Quaternary ammonium (B1175870) salt |

Metal-Catalyzed C–N Cross-Coupling Reactions

More modern and often more efficient methods for C-N bond formation involve metal-catalyzed cross-coupling reactions. These reactions offer greater control and often proceed with higher yields and fewer side products compared to direct displacement.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides and amines. wikipedia.org This reaction is highly versatile and has become a cornerstone of modern synthetic organic chemistry.

In the context of synthesizing N-((6-Bromopyrridin-3-yl)methyl)ethanamine, this would involve the reaction of a (6-bromopyridin-3-yl)methyl halide with ethanamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for the success of the reaction and is often determined empirically for a specific substrate combination.

A typical Buchwald-Hartwig reaction setup involves a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). The reaction is typically carried out in an inert solvent like toluene under an inert atmosphere. chemspider.com

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | (±)-BINAP | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene | Provides a medium for the reaction |

Copper-Catalyzed Amination (e.g., Ullmann-type Coupling)

Copper-catalyzed C-N cross-coupling reactions, particularly those inspired by the classical Ullmann condensation, represent a viable, albeit traditionally harsh, method for the synthesis of this compound. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. The starting material for this approach would likely be 3-(halomethyl)-6-bromopyridine, which would then be reacted with ethylamine.

Historically, Ullmann-type reactions required high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder conditions through the use of ligands that enhance the solubility and reactivity of the copper catalyst. Despite these improvements, the application of this method to substrates like 3-(halomethyl)-6-bromopyridine can be complicated by the reactivity of the benzylic halide, which can lead to side reactions.

Table 1: Illustrative Conditions for a Hypothetical Ullmann-type Coupling

| Parameter | Condition |

| Aryl Halide | 3-(Chloromethyl)-6-bromopyridine |

| Amine | Ethylamine |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | e.g., N,N'-Dimethylethylenediamine (DMEDA) |

| Base | e.g., Potassium Carbonate (K₂CO₃) |

| Solvent | e.g., Toluene or Dioxane |

| Temperature | 80-120 °C |

Note: This table represents a generalized protocol, and specific conditions would require empirical optimization.

Reductive Amination Protocols

A more common and often higher-yielding approach to this compound is through reductive amination. This powerful transformation involves the reaction of a carbonyl compound, in this case, 6-bromopyridine-3-carbaldehyde, with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired amine.

This two-step, one-pot procedure is highly versatile, and a wide variety of reducing agents can be employed. The choice of reducing agent can influence the reaction conditions, with milder reagents like sodium triacetoxyborohydride (STAB) allowing for reactions to be performed at room temperature, while stronger reducing agents such as sodium borohydride may require controlled temperature and pH.

Table 2: Typical Reagents and Conditions for Reductive Amination

| Parameter | Condition |

| Aldehyde | 6-Bromopyridine-3-carbaldehyde |

| Amine | Ethylamine |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB), Sodium Borohydride (NaBH₄) |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

| Additive (optional) | Acetic Acid (to facilitate imine formation) |

| Temperature | 0 °C to Room Temperature |

The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting aldehyde.

Other Advanced Amination Methodologies

Beyond the classical approaches, other advanced amination methodologies can be envisioned for the synthesis of this compound. One prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. While typically used for the formation of aryl-nitrogen bonds directly from an aryl halide and an amine, a variation could potentially be employed. For instance, coupling 3-amino-6-bromopyridine with an ethylating agent might be a possibility, although direct amination at the benzylic position is less common for this reaction.

Photocatalysis has also emerged as a powerful tool for C-N bond formation. These methods often proceed under mild conditions using visible light to activate a photocatalyst, which can then facilitate the amination reaction through radical pathways. A hypothetical photocatalytic approach could involve the direct C-H amination of 3-methyl-6-bromopyridine, though selectivity and efficiency would be significant challenges to overcome.

Stereoselective Synthesis of Enantiopure this compound

For applications in medicinal chemistry, the synthesis of enantiomerically pure forms of this compound is often crucial. This requires the use of stereoselective synthetic methods.

Chiral Auxiliary and Ligand-Controlled Approaches

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be appended to either the pyridine core or the ethylamine fragment prior to the key bond-forming step. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product.

Alternatively, chiral ligands can be used in conjunction with a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This is a highly efficient approach as the chirality is introduced catalytically.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis. In the context of producing enantiopure this compound, an asymmetric reductive amination would be a highly attractive route. This can be achieved by using a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, to catalyze the reduction of the intermediate imine.

Table 3: Conceptual Approaches for Asymmetric Reductive Amination

| Catalytic System | Description |

| Chiral Brønsted Acid | A chiral phosphoric acid or a similar catalyst can protonate the imine, creating a chiral ion pair that is then reduced stereoselectively. |

| Chiral Transition Metal Complex | A complex of a metal like iridium or rhodium with a chiral phosphine ligand can catalyze the asymmetric hydrogenation of the imine. |

The development of such a catalytic system would require careful screening of catalysts, ligands, and reaction conditions to achieve high enantioselectivity.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful and green alternative for the production of enantiopure amines. Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor with high enantioselectivity.

For the synthesis of this compound, a transaminase could be used to directly aminate 6-bromopyridine-3-carbaldehyde using an appropriate amine donor, such as alanine or isopropylamine. The key advantage of this method is the potential for near-perfect enantioselectivity under mild, aqueous conditions. The selection of a suitable transaminase with high activity and selectivity for the specific substrate would be the primary challenge in developing such a process.

Diastereomeric Crystallization and Optical Resolution Techniques

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of chiral compounds. For amines such as this compound, the most prevalent and industrially scalable method for achieving chiral separation is through the formation of diastereomeric salts, followed by fractional crystallization. This classical resolution technique leverages the principle that diastereomers, unlike enantiomers, possess different physical properties, including solubility, which allows for their separation.

The general strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Due to their distinct physical characteristics, one diastereomeric salt will typically be less soluble in a specific solvent system and will crystallize out of the solution preferentially.

Commonly employed resolving agents for chiral amines are chiral carboxylic acids. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are frequently utilized with considerable success in the resolution of various amines. mdpi.comnih.govmdpi.comlibretexts.org Other chiral acids like mandelic acid and camphorsulfonic acid also serve as effective resolving agents. libretexts.org The selection of the appropriate resolving agent and solvent system is often determined through empirical screening to achieve optimal separation.

The process of diastereomeric crystallization can be outlined in the following steps:

Salt Formation: The racemic this compound is dissolved in a suitable solvent along with an equimolar or sub-equimolar amount of a single enantiomer of a chiral acid (e.g., L-tartaric acid). The mixture is often heated to ensure complete dissolution and salt formation.

Crystallization: The solution is then gradually cooled to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling can influence the purity and yield of the crystals. Seeding the solution with a small crystal of the desired diastereomer can sometimes facilitate crystallization.

Isolation: The crystallized diastereomeric salt is separated from the mother liquor, which is now enriched in the more soluble diastereomer, via filtration.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free amine in its enantiomerically enriched form. The resolving agent can often be recovered from the aqueous layer after acidification and extraction.

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by similar treatment with a base.

The efficiency of the resolution is highly dependent on the choice of solvent, the crystallization temperature, and the specific interaction between the amine and the chiral acid. whiterose.ac.ukresearchgate.net For pyridyl-containing amines, this method has been shown to be effective, indicating its applicability to this compound. nih.gov

The following interactive table summarizes key parameters and potential outcomes for the diastereomeric resolution of this compound based on established methodologies for analogous compounds.

| Resolving Agent | Solvent System | Typical Molar Ratio (Amine:Acid) | Expected Less Soluble Diastereomer | Key Process Considerations |

|---|---|---|---|---|

| L-(+)-Tartaric Acid | Methanol or Ethanol | 1:1 or 2:1 | (R)-Amine-L-Tartrate or (S)-Amine-L-Tartrate | Solubility of salts is highly dependent on the alcohol used. Optimization of the amine to acid ratio can be crucial. |

| O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Acetonitrile or Ethyl Acetate | 1:1 | (R)-Amine-L-DBTA or (S)-Amine-L-DBTA | Often provides better diastereomeric differentiation than tartaric acid itself, leading to higher enantiomeric excess in a single crystallization. |

| O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | Acetone/Water or Isopropanol | 1:1 | (R)-Amine-L-DPTTA or (S)-Amine-L-DPTTA | Similar to DBTA, the bulky aromatic groups can enhance the crystalline packing differences between the diastereomers. |

| (S)-(+)-Mandelic Acid | Ethanol/Water | 1:1 | (R)-Amine-(S)-Mandelate or (S)-Amine-(S)-Mandelate | A less common but effective choice for aromatic amines. The solubility profile in mixed solvent systems needs careful tuning. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-((6-Bromopyridin-3-yl)methyl)ethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-ethylmethylamine substituent. The three aromatic protons on the 6-bromopyridin-3-yl moiety will appear as distinct multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electronegative nitrogen and bromine atoms. The chemical shifts and coupling patterns (ortho, meta, and para couplings) are characteristic of the substitution pattern. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-N) and the ethyl group (-N-CH₂-CH₃) will appear as a singlet and a quartet, respectively. The terminal methyl protons (-CH₂-CH₃) will present as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will display eight unique carbon signals corresponding to the molecular structure. The carbons of the pyridine ring are typically found in the range of 120-160 ppm. The presence of the bromine atom causes a significant downfield shift for the C6 carbon. The aliphatic carbons of the ethylmethylamine side chain will appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H2 (Pyridine) | ~8.3 | - | d |

| H4 (Pyridine) | ~7.6 | - | dd |

| H5 (Pyridine) | ~7.4 | - | d |

| CH₂ (Benzylic) | ~3.7 | ~55 | s |

| NH | Variable | - | br s |

| CH₂ (Ethyl) | ~2.6 | ~48 | q |

| CH₃ (Ethyl) | ~1.1 | ~15 | t |

| C2 (Pyridine) | - | ~150 | - |

| C3 (Pyridine) | - | ~135 | - |

| C4 (Pyridine) | - | ~140 | - |

| C5 (Pyridine) | - | ~128 | - |

| C6 (Pyridine) | - | ~142 | - |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary based on solvent and other experimental conditions. rsc.orgorganicchemistrydata.org

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elemental composition of this compound. nih.govku.dk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₈H₁₁BrN₂), the expected exact mass is 214.01599 Da for the monoisotopic peak. nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺ and [M+H]⁺) caused by the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by approximately 2 m/z units, a characteristic signature for a monobrominated compound.

Fragmentation Pattern: Electron ionization (EI) or tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Common fragmentation would involve the cleavage of the C-C and C-N bonds in the side chain. A primary fragmentation is often the benzylic cleavage, leading to the formation of the stable 6-bromopyridin-3-ylmethyl cation or related fragments.

Interactive Table: Expected Mass Spectrometry Data for this compound.

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

| [M]⁺ | [C₈H₁₁⁷⁹BrN₂]⁺ | 214.016 | Molecular ion peak (⁷⁹Br) |

| [M+2]⁺ | [C₈H₁₁⁸¹BrN₂]⁺ | 216.014 | Molecular ion peak (⁸¹Br) |

| [M-CH₂CH₃]⁺ | [C₆H₆⁷⁹BrN]⁺ | 170.971 | Loss of the ethyl group |

| [C₆H₅⁷⁹BrN]⁺ | [C₆H₅⁷⁹BrN]⁺ | 170.963 | 6-Bromopyridine fragment |

Note: The m/z values are for the monoisotopic masses. The relative abundance of [M]⁺ and [M+2]⁺ will be approximately 1:1. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. The spectra are complementary and together offer a comprehensive vibrational profile. cdnsciencepub.com

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. researchgate.net A strong band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. The ring breathing mode, a characteristic symmetric vibration, is expected to be a strong band in the Raman spectrum, typically around 1000 cm⁻¹. acs.org

Interactive Table: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman (strong) |

| C-N Stretch | 1020 - 1250 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and sample state. cdnsciencepub.comdtic.mil

X-ray Crystallography of this compound Derivatives and Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While a crystal structure for this compound itself is not found in the searched literature, analysis of its derivatives or salts (e.g., hydrochloride or hydrobromide) would yield precise data on bond lengths, bond angles, and torsional angles.

Such an analysis would confirm the planarity of the pyridine ring and the geometry of the ethylamine (B1201723) substituent. Furthermore, it would reveal crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the secondary amine (N-H···N or N-H···Br) and π-π stacking between pyridine rings. This information is fundamental to understanding the solid-state properties of the material. In the analysis of derivatives, crystallographic data can also be used to unequivocally assign the absolute configuration of stereocenters. rsc.org

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Synthetic Pathways and Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of electronic structure and energetics of molecules. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, thereby clarifying synthetic pathways and reaction mechanisms. For the synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine and its derivatives, DFT can be employed to study various coupling reactions.

For instance, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Theoretical studies on related pyridine (B92270) derivatives have utilized DFT to investigate reaction energetics, helping to understand the influence of ligands and substituents on catalytic activity. tandfonline.comresearchgate.net By calculating the activation energies and reaction enthalpies for different proposed pathways, the most plausible mechanism can be identified.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Synthetic Step This table illustrates the type of data that can be generated from DFT studies to compare different mechanistic pathways for a hypothetical reaction involving a bromopyridine precursor.

| Reaction Step | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

|---|---|---|

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +22.1 |

| Intermediate | -5.2 | -3.8 |

| Transition State 2 | +15.3 | +19.7 |

| Product Complex | -12.6 | -12.6 |

The data suggests that Pathway A is kinetically more favorable due to lower transition state energies. Such analyses can guide the optimization of reaction conditions to favor a desired product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with other molecules, such as biological targets or catalysts. Conformational analysis aims to identify the stable low-energy arrangements of the molecule. For flexible molecules like this compound, which has rotatable bonds in its ethylamine (B1201723) side chain, multiple conformers can exist. Computational methods can predict the relative energies of these conformers. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. nih.govacs.org MD simulations have been effectively used to study the behavior of pyridine-based ligands in various environments, such as in solution or interacting with surfaces or macromolecules. rsc.org For this compound, MD simulations could reveal preferential orientations of the ethylamine group relative to the pyridine ring and how these are influenced by the solvent environment. This information is vital for applications in drug design and materials science. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed properties, such as reactivity or biological activity. nih.gov In the context of this compound, QSPR studies could be developed to predict its reactivity in various chemical transformations.

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. By correlating these descriptors with experimentally determined reaction rates or yields, a predictive model can be established. nih.gov This approach can accelerate the discovery of new reactions and the optimization of existing ones by predicting the outcome for new derivatives without the need for extensive experimental work.

Table 2: Example Molecular Descriptors for QSPR Analysis This table provides examples of descriptors that could be calculated for this compound and used in a QSPR model.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

|---|---|---|

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -6.8 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Steric | Molecular Volume | 180 ų |

| Topological | Wiener Index | 540 |

These descriptors, when calculated for a library of similar compounds, can be used to build a regression model to predict properties like reaction rate constants or selectivity.

In Silico Screening for Novel Transformations and Catalyst Design

In silico screening involves the use of computational methods to rapidly evaluate large virtual libraries of molecules for a specific purpose. This can be applied to discover novel transformations for this compound or to design optimal catalysts for its synthesis. For example, a virtual library of potential catalysts could be screened for their predicted activity and selectivity in a key synthetic step, such as a C-N coupling reaction. mdpi.comtandfonline.commalariaworld.org

Docking studies, a common in silico screening technique, can be used to predict the binding mode and affinity of this compound to the active site of an enzyme or a synthetic catalyst. rsc.orgmdpi.com This information is critical for designing more effective catalysts or for understanding the molecule's potential as a ligand in coordination chemistry. acs.org By pre-screening candidates computationally, experimental efforts can be focused on the most promising options, saving time and resources.

Elucidation of Reaction Intermediates and Transition States

A deep understanding of a reaction mechanism requires the characterization of transient species such as reaction intermediates and transition states. These species are often highly reactive and short-lived, making their experimental detection challenging. Computational chemistry, particularly DFT, is an indispensable tool for elucidating the structures and energies of these fleeting species. bohrium.com

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational studies can map out the entire reaction coordinate. mdpi.comorganic-chemistry.org This involves locating the transition state structures that connect reactants, intermediates, and products. The calculated energy barriers associated with these transition states provide a quantitative measure of the reaction kinetics. Furthermore, analysis of the electronic structure of intermediates and transition states can reveal key bonding interactions and explain the observed regioselectivity and stereoselectivity of a reaction. researchgate.net

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine-containing molecules. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of N-((6-Bromopyridin-3-yl)methyl)ethanamine, this translates to exploring alternative solvents, catalysts, and reaction conditions.

Key green chemistry strategies applicable to pyridine (B92270) synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and efficiency. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. rasayanjournal.co.in

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally friendly route to amines. nih.govresearchgate.net These biocatalysts can be employed for the reductive amination of corresponding aldehydes or ketones to produce chiral amines with high enantiomeric purity. researchgate.netyoutube.com The development of robust and reusable biocatalysts is a key area of future research.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of pharmaceutical intermediates and active ingredients. nih.govnih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.gov For a compound like this compound, which likely serves as an intermediate, the transition to continuous manufacturing could streamline its production.

Recent studies have demonstrated the successful application of flow chemistry to various reactions relevant to pyridine synthesis, such as nucleophilic aromatic substitution (SNAr) and hydrogenation. vapourtec.comacs.org For instance, the hydrogenation of a bromopyridine carbaldehyde has been shown to be more efficient in a continuous flow reactor compared to a batch process. acs.orgacs.org The ability to perform multi-step syntheses in a "telescoped" manner within a flow system further enhances efficiency by eliminating the need for intermediate isolation. nih.gov

Integration of Photoredox Catalysis and Electrochemistry in Functionalization

Photoredox catalysis and electrochemistry are revolutionizing the way chemists approach the functionalization of organic molecules, including pyridine derivatives. sigmaaldrich.comresearchgate.net These methods utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling transformations that are often challenging to achieve with traditional methods. sigmaaldrich.comnih.gov

Photoredox Catalysis: This technique has proven to be a versatile tool for the C-H functionalization of heterocycles and the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, photoredox catalysis could be employed for:

Late-stage functionalization: Introducing new functional groups onto the pyridine ring or the ethylamine (B1201723) side chain. acs.org

Cross-coupling reactions: The bromine atom on the pyridine ring is a prime handle for various photoredox-mediated cross-coupling reactions. acs.org Recent advancements have shown the ability to couple aryl and heteroaryl bromides with a wide range of partners. acs.org A notable development is the photo-induced halopyridylation of alkenes, which allows for the simultaneous and regioselective incorporation of both the pyridyl group and a halide onto an alkene. nih.gov

Electrochemistry: Electrochemical methods offer a green and efficient alternative to chemical oxidants and reductants. researchgate.netrsc.org In the context of pyridine chemistry, electrochemistry can be used for:

Synthesis of pyridine derivatives: Electrochemical reduction of pyridine can yield partially hydrogenated derivatives like dihydropyridines. wikipedia.org

Functionalization: Electrochemical methods can be used to introduce new functional groups onto the pyridine ring. For example, an electrochemical method for single-carbon insertion into pyridines has been developed to produce polysubstituted derivatives. bath.ac.uk

The combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, is also a promising area of research, enabling challenging cross-coupling reactions. acs.org

Development of Novel Asymmetric Synthetic Transformations

The synthesis of enantiomerically pure chiral amines is of significant interest in pharmaceutical chemistry. For derivatives of this compound that may possess a stereocenter, the development of asymmetric synthetic methods is crucial.

Current and future research in this area focuses on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction. This includes the development of novel chiral pyridine-N-oxide catalysts for acylative dynamic kinetic resolution. acs.org

Asymmetric Induction: Utilizing a chiral auxiliary to direct the stereoselective formation of a new stereocenter. Chiral sulfoxides have been shown to be effective in directing ortho-metalation and subsequent reaction with electrophiles in pyridine systems. acs.org

Modular Synthesis: Developing synthetic routes that allow for the flexible and efficient construction of a wide range of substituted chiral pyridines. One such method involves a cascade reaction of a Cu-catalyzed cross-coupling, electrocyclization, and oxidation to produce highly substituted pyridines. nih.govorganic-chemistry.org

Automation and High-Throughput Experimentation in Compound Synthesis and Derivatization

Automation and high-throughput experimentation (HTE) are transforming the landscape of chemical research and development. acs.orgbohrium.com These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of synthetic routes. youtube.comacs.org

For the synthesis and derivatization of this compound, HTE can be applied to:

Reaction Optimization: Quickly identifying the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. acs.org

Library Synthesis: Generating a large collection of derivatives for structure-activity relationship (SAR) studies in drug discovery. youtube.com

Discovery of New Reactivity: Screening novel combinations of reagents to uncover new chemical transformations. youtube.com

The integration of HTE with other advanced technologies like flow chemistry and artificial intelligence is expected to create "self-driving labs" that can autonomously design, execute, and analyze experiments, further accelerating the pace of chemical innovation. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((6-Bromopyridin-3-yl)methyl)ethanamine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, bromopyridine derivatives can react with methylamine derivatives under palladium catalysis or via condensation with aldehydes followed by reduction (e.g., NaBH4). Evidence from related compounds suggests optimizing temperature (0–55°C) and solvent systems (aqueous acetic acid) to achieve yields >90% . Reaction progress should be monitored via TLC or NMR, with purification through column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms the pyridine ring structure, bromine substitution, and ethanamine side chain. 2D NMR (e.g., COSY) resolves coupling patterns.

- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks and bromine isotopic patterns (e.g., M+ and M+2 peaks).

- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Elemental Analysis : Validates purity and stoichiometry .

Q. How should this compound be stored to ensure stability?

- Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to light and moisture, as brominated heterocycles may degrade under humid conditions. Stability data from analogous compounds suggest a shelf life of ≥5 years when stored properly .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how do their biological activities differ?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or diastereomeric salt formation (e.g., using tartaric acid) can separate enantiomers. Evidence indicates distinct CAS numbers for (S)- and (R)-enantiomers, enabling enantiopure synthesis . Biological activity differences are assessed via receptor-binding assays (e.g., radioligand displacement) and computational docking (e.g., AutoDock Vina) to predict binding affinities.

Q. What is the electronic impact of the bromine substituent on the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing bromine activates the pyridine ring at the 2- and 4-positions for Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can map charge distribution to predict regioselectivity. Bromine also serves as a leaving group for further functionalization (e.g., substitution with amines or alkoxides) .

Q. What strategies improve the bioavailability of this compound derivatives for in vivo studies?

- Answer :

- Prodrug Design : Introduce ester groups on the ethanamine moiety to enhance solubility.

- Structural Modifications : Replace the bromine with metabolically stable groups (e.g., CF3) or reduce PAINS alerts (e.g., avoid Michael acceptors).

- In Silico Modeling : Use tools like SwissADME to predict Abbott Bioavailability Scores (e.g., 0.55 in ) and optimize logP values (target 1–3). Validate with pharmacokinetic studies in rodents, measuring AUC and half-life .

Q. How can researchers analyze metabolic pathways and degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.